(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Catalog No.
S531491
CAS No.
914458-26-7
M.F
C26H24FNO
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(napht...

CAS Number

914458-26-7

Product Name

(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

IUPAC Name

[5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24FNO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3

InChI Key

WYNZPDDTQGVCLZ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43

solubility

Soluble in DMSO

Synonyms

JWH-307; JWH 307; JWH307;

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43

The exact mass of the compound (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is 385.1842 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JWH-307 (CAS: 914458-26-7), chemically defined as (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a specialized naphthoylpyrrole-class synthetic cannabinoid utilized primarily as a high-purity analytical reference material and pharmacological research probe . Characterized by a 2-fluorophenyl substitution on the pyrrole core, it presents a molecular weight of 385.5 g/mol and functions as a potent agonist at both central (CB1) and peripheral (CB2) cannabinoid receptors [1]. For procurement professionals in forensic toxicology, clinical diagnostics, and chemoinformatics, its primary commercial value lies in its utility as a definitive calibration standard for mass spectrometry workflows and its role in validating structure-activity relationships (SAR) that cannot be accurately modeled by traditional indole-based cannabinoid benchmarks .

Substituting JWH-307 with more common synthetic cannabinoid standards, such as the naphthoylindole JWH-018, critically compromises analytical accuracy and pharmacological modeling [1]. In forensic liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, generic indoles fail to replicate the specific retention times, exact mass, and unique fluorophenyl-driven fragmentation pathways required for definitive identification of JWH-307 and its metabolites in biological matrices [2]. Furthermore, in receptor binding assays, the steric and electronic effects introduced by the 1-pentyl-5-(2-fluorophenyl) configuration create a distinct binding pocket interaction at the CB2 receptor that indole-based analogs cannot accurately emulate, making JWH-307 strictly non-interchangeable for targeted SAR profiling and multiplexed toxicology screening [1].

Chromatographic Differentiation in LC-MS/MS Screening

In standardized LC-MS/MS forensic workflows utilizing biphenyl column gradients, JWH-307 exhibits a distinct precursor ion mass of m/z 386.19 [M+H]+, compared to the m/z 342.2 [M+H]+ of the benchmark JWH-018 [1]. This +44 Da mass shift, driven by the fluorophenyl substitution, ensures baseline chromatographic resolution and distinct multiple reaction monitoring (MRM) transitions [1].

Evidence DimensionPrecursor Ion Mass (m/z) and MRM Resolution
Target Compound Datam/z 386.19 [M+H]+
Comparator Or BaselineJWH-018 (m/z 342.2 [M+H]+)
Quantified Difference+44 Da mass shift with no isobaric overlap
ConditionsLC-MS/MS positive electrospray ionization (ESI+) on biphenyl stationary phase

Procuring this exact standard is essential to prevent false positives and ensure accurate peak resolution in multiplexed forensic panel testing.

Receptor Binding Affinity and Structural Selectivity

In vitro competitive binding assays demonstrate that JWH-307 possesses high affinity for both cannabinoid receptors, with a Ki of 7.7 nM at CB1 and 3.3 nM at CB2. When compared to the indole-based JWH-018 (CB1 Ki = 9.0 nM, CB2 Ki = 2.9 nM), JWH-307 isolates the specific pharmacological impact of the pyrrole core combined with the 2-fluorophenyl group [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataCB1 Ki = 7.7 nM; CB2 Ki = 3.3 nM
Comparator Or BaselineJWH-018 (CB1 Ki = 9.0 nM; CB2 Ki = 2.9 nM)
Quantified DifferenceDistinct binding profile isolating the steric effect of the 2-fluorophenyl pyrrole core
ConditionsIn vitro competitive radioligand binding assays

This distinct binding profile is critical for research facilities mapping the steric and electronic boundaries of cannabinoid receptor binding pockets.

Stock Solution Stability and Handling Limits

JWH-307 is supplied as a crystalline solid that is sparingly soluble in aqueous buffers (<0.1 mg/mL) but demonstrates high solubility in organic solvents. It achieves stable stock concentrations of approximately 20 mg/mL in DMSO, ethanol, and DMF . When stored at -20°C, these organic stock solutions maintain chemical stability for ≥1 year, outperforming the rapid degradation seen in aqueous-only handling .

Evidence DimensionSolubility and Storage Stability
Target Compound Data~20 mg/mL in DMSO/EtOH; Stable ≥1 year at -20°C
Comparator Or BaselineAqueous buffers (<0.1 mg/mL solubility)
Quantified Difference>200-fold increase in solubility requiring organic reconstitution
ConditionsStandard laboratory reconstitution and long-term freezer storage

Understanding these solubility parameters dictates laboratory handling protocols and establishes the limits of formulation for in vitro assay preparation.

Extraction Efficiency in Biological Matrices

During forensic sample preparation, JWH-307 and its primary metabolites demonstrate robust process efficiency (ranging from 64% to 126% depending on concentration) when subjected to alkaline liquid-liquid extraction (LLE) from urine [1]. This is significantly higher than the recovery rates of highly polar carboxylic acid metabolites of benchmark indoles like JWH-073 (which can drop to ~43% efficiency under identical conditions) [1].

Evidence DimensionLLE Process Efficiency (%)
Target Compound Data64-126% recovery efficiency
Comparator Or BaselineJWH-073 acid metabolites (~43% efficiency)
Quantified Difference21% to 83% absolute improvement in extraction recovery
ConditionsAlkaline liquid-liquid extraction from human urine following enzymatic hydrolysis

High extraction efficiency ensures reliable limits of quantification (LOQ) and minimizes matrix effects in high-throughput toxicology screening.

Forensic LC-MS/MS and GC-MS Reference Library Calibration

Due to its distinct m/z 386.19 [M+H]+ precursor ion and unique retention time on biphenyl columns, JWH-307 is an essential procurement item for forensic laboratories building comprehensive mass spectrometry libraries. It is specifically required to differentiate naphthoylpyrrole consumption from standard naphthoylindole (e.g., JWH-018) exposure in multiplexed urine and blood screening [1].

In Vitro Cannabinoid Receptor (SAR) Modeling

Because JWH-307 isolates the steric effects of the 1-pentyl-5-(2-fluorophenyl) configuration, it is the optimal reference probe for pharmacological researchers mapping the binding pockets of CB1 and CB2 receptors. It serves as a benchmark for evaluating how pyrrole-core modifications influence receptor affinity compared to traditional indole cores [2].

Toxicological Metabolism and Matrix Extraction Profiling

Leveraging its robust 64-126% process efficiency in alkaline liquid-liquid extraction, JWH-307 is utilized by clinical toxicology labs to validate extraction protocols and establish limits of quantification (LOQ) for highly lipophilic synthetic cannabinoids in complex biological matrices [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

385.18419255 g/mol

Monoisotopic Mass

385.18419255 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06QTR14ONW

Other CAS

914458-26-7

Wikipedia

JWH-307

Dates

Last modified: 08-15-2023
1: Hutter M, Broecker S, Kneisel S, Franz F, Brandt SD, Auwarter V. Metabolism of Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of JWH-007, JWH-019, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694 in Human Urine Using LC-MS/MS. Curr Pharm Biotechnol. 2018 May 9. doi: 10.2174/1389201019666180509163114. [Epub ahead of print] PubMed PMID: 29745330.
2: Göl E, Çok İ. Assessment of types of synthetic cannabinoids in narcotic cases assessed by the Council of Forensic Medicine between 2011-2015, Ankara, Turkey. Forensic Sci Int. 2017 Nov;280:124-129. doi: 10.1016/j.forsciint.2017.09.017. Epub 2017 Oct 4. PubMed PMID: 29028489.
3: Strano-Rossi S, Anzillotti L, Dragoni S, Pellegrino RM, Goracci L, Pascali VL, Cruciani G. Metabolism of JWH-015, JWH-098, JWH-251, and JWH-307 in silico and in vitro: a pilot study for the detection of unknown synthetic cannabinoids metabolites. Anal Bioanal Chem. 2014 Jun;406(15):3621-36. doi: 10.1007/s00216-014-7793-9. Epub 2014 May 8. PubMed PMID: 24804821.
4: Musshoff F, Madea B, Kernbach-Wighton G, Bicker W, Kneisel S, Hutter M, Auwärter V. Driving under the influence of synthetic cannabinoids ("Spice"): a case series. Int J Legal Med. 2014 Jan;128(1):59-64. doi: 10.1007/s00414-013-0864-1. Epub 2013 May 1. PubMed PMID: 23636569.
5: Kneisel S, Auwärter V, Kempf J. Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography-electrospray ionization tandem mass spectrometry. Drug Test Anal. 2013 Aug;5(8):657-69. doi: 10.1002/dta.1429. Epub 2012 Oct 18. PubMed PMID: 23081933.
6: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.
7: Kneisel S, Auwärter V. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. J Mass Spectrom. 2012 Jul;47(7):825-35. doi: 10.1002/jms.3020. PubMed PMID: 22791249.
8: Ernst L, Krüger K, Lindigkeit R, Schiebel HM, Beuerle T. Synthetic cannabinoids in "spice-like" herbal blends: first appearance of JWH-307 and recurrence of JWH-018 on the German market. Forensic Sci Int. 2012 Oct 10;222(1-3):216-22. doi: 10.1016/j.forsciint.2012.05.027. Epub 2012 Jun 28. PubMed PMID: 22748479.

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